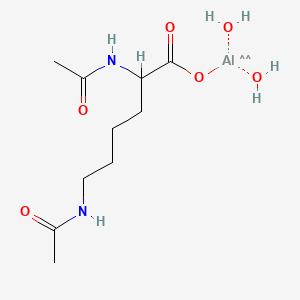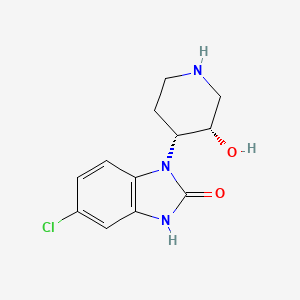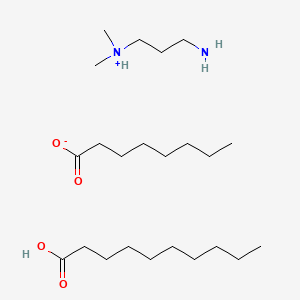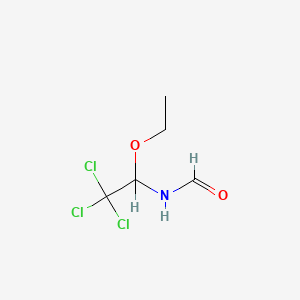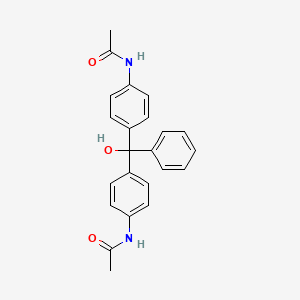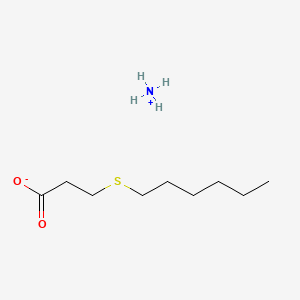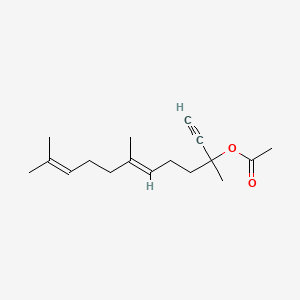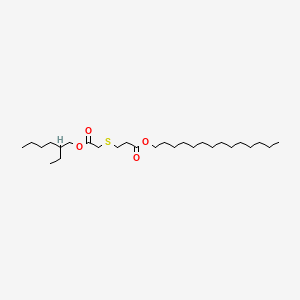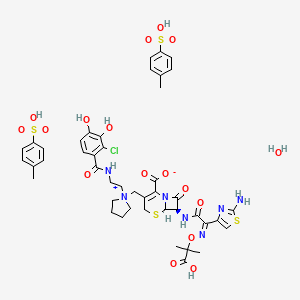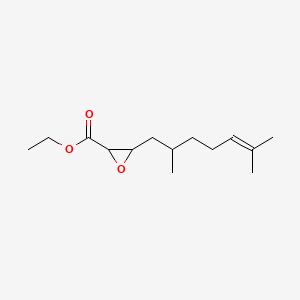
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- is a complex organic compound with a unique structure that combines elements of fatty acids and amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- typically involves multiple steps, starting with the preparation of the core structure. This process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may involve the use of Brønsted acid-catalyzed conditions to facilitate the formation of key intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions: Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying metabolic pathways and enzyme interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s structure allows it to bind to target molecules with high specificity, leading to various biological effects .
類似化合物との比較
Similar Compounds: Similar compounds include other medium-chain fatty acids such as caproic acid (C6) and capric acid (C10). These compounds share structural similarities with octanoic acid but differ in chain length and functional groups .
Uniqueness: What sets octanoic acid, 8-(((((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)acetyl)amino)- apart is its unique combination of fatty acid and amino acid elements, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
150840-51-0 |
|---|---|
分子式 |
C40H66N2O5 |
分子量 |
655.0 g/mol |
IUPAC名 |
8-[[2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetyl]amino]octanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-32(44)41-24-12-10-8-9-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChIキー |
YKVWITPBSDMGRO-KUFQZFQGSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)NCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


